Ginsenoside Rh2, a dammarane-type ginsenoside, is a natural compound found in Panax ginseng root. [] It exists as two stereoisomers: 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2. [, , , , , ] Ginsenoside Rh2 has garnered attention for its diverse biological activities, particularly its potential anticancer effects. [, , , , , , , , , , , , , , ]
The synthesis of ginsenoside Rh2 can be achieved through both extraction from natural sources and biotechnological methods.
Traditionally, ginsenoside Rh2 is extracted from the roots of Panax ginseng using methods like solvent extraction, which involves:
Recent advancements have focused on the microbial synthesis of ginsenoside Rh2 using genetically engineered yeast strains:
Ginsenoside Rh2 has a complex molecular structure characterized by its dammarane skeleton.
Ginsenoside Rh2 participates in various chemical reactions that enhance its therapeutic properties:
The mechanism of action of ginsenoside Rh2 has been extensively studied, particularly regarding its anticancer properties:
Ginsenoside Rh2 exhibits several notable physical and chemical properties:
Various techniques are employed to analyze its properties:
Ginsenoside Rh2 has a wide range of scientific applications:
Ginsenoside Rh2 (G-Rh2) triggers intrinsic apoptosis primarily by disrupting mitochondrial electron transport chain (ETC) complexes. In cervical cancer (HeLa) and leukemia (Jurkat) cells, G-Rh2 selectively inhibits Complexes I, III, and V, leading to reduced oxidative phosphorylation and mitochondrial membrane depolarization. This disruption causes electron leakage and superoxide accumulation, elevating mitochondrial ROS levels by 2.5–4-fold within 2–6 hours of treatment [2] [5]. ROS generation is critical for apoptosis initiation, as scavenging ROS with N-acetylcysteine (NAC) or overexpressing Complex III subunits (e.g., cytochrome b) rescues cell viability by 60–80% [2] [9]. Notably, G-Rh2 exhibits minimal toxicity to non-cancerous cells (e.g., End1/e6e7), indicating cancer-specific ETC targeting [2].
G-Rh2 activates caspase cascades through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways. In HeLa cells, ROS-mediated c-Jun N-terminal kinase (JNK) activation stimulates caspase-3 cleavage and poly (ADP-ribose) polymerase (PARP) degradation within 12 hours [5]. Similarly, in acute myeloid leukemia (HL-60) and lung adenocarcinoma (A549) cells, G-Rh2 upregulates Fas/FasL and TRAIL receptors, enhancing caspase-8 activity by 3-fold [6]. Caspase dependence is validated by pan-caspase inhibitors (Z-VAD-FMK), which reduce apoptosis by 70% [2] [6].
G-Rh2 shifts the Bcl-2/Bax equilibrium to promote mitochondrial outer membrane permeabilization (MOMP). In colorectal cancer (HCT116) cells, G-Rh2 downregulates Bcl-2 and Bcl-xL by 60–80% while upregulating Bax expression by 2.5-fold, facilitating cytochrome c release into the cytosol [8]. This process is p53-dependent, as p53-null cells show 50% less cytochrome c release [8]. Synergy with betulinic acid further enhances Bax translocation and caspase-9 activation, amplifying apoptosis in HepG2 and A549 cells [6].
Table 1: Apoptotic Mechanisms of Ginsenoside Rh2 Across Cancer Types
Cancer Type | Key Targets | Apoptotic Outcome | Experimental Model |
---|---|---|---|
Cervical (HeLa) | ETC Complexes I/III/V, JNK | ↑ ROS (4-fold), caspase-3 activation | In vitro cell culture |
Leukemia (Jurkat) | Bax/Bcl-2 ratio, caspase-9 | Cytochrome c release (3-fold increase) | Flow cytometry, WB |
Colorectal (HCT116) | p53, Bax | PARP cleavage, DNA fragmentation | Xenograft, TUNEL assay |
Lung (A549) | TRAIL receptors, caspase-8 | Death receptor aggregation, necroptosis | siRNA knockdown |
G-Rh2 suppresses angiogenesis by disrupting hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) signaling. In NSCLC co-culture models (A549/HUVECs), G-Rh2 (20 μM) reduces HIF-1α stability by inhibiting PI3K/Akt phosphorylation, leading to a 60% decrease in vascular endothelial growth factor A (VEGFA) secretion [1] [9]. Concomitantly, it blocks STAT3 nuclear translocation, validated by luciferase reporter assays showing 70% lower STAT3 transcriptional activity [1]. This dual inhibition disrupts endothelial cell sprouting, as evidenced by 50% reduced tube formation in Matrigel assays [1].
In vivo studies confirm G-Rh2’s anti-angiogenic potency. In NSCLC xenografts (PC-9 cells), daily intraperitoneal G-Rh2 (5 mg/kg) for 21 days reduces microvessel density (CD31+ staining) by 45–60% compared to controls [1] [7]. This aligns with in vitro data showing dose-responsive VEGFA suppression:
Table 2: Anti-Angiogenic Effects of Ginsenoside Rh2 in Experimental Models
Experimental Model | G-Rh2 Dose | Key Findings | Molecular Targets |
---|---|---|---|
HUVEC/A549 co-culture | 10–20 μM | ↓ Tube formation (50%), ↓ VEGFA secretion (60%) | PI3K/HIF-1α, STAT3 |
NSCLC xenografts | 5 mg/kg/day | ↓ Microvessel density (45–60%), ↓ tumor weight (50%) | CD31, VEGFA mRNA |
Metabolomic profiling | 15 μM | Impaired choline-PC metabolism, membrane disruption | Choline kinase, PC metabolites |
G-Rh2 epigenetically silences metastasis-promoting genes by modulating DNA methylation and histone acetylation. In breast cancer (MCF-7) cells, G-Rh2 (25 μM) induces hypomethylation of tumor-suppressor genes (e.g., CLINT1, ST3GAL4) and hypermethylation of oncogenes (e.g., INSL5, OR52A1), reducing their expression by 40–80% [3] [4]. This remodels the metastatic landscape by downregulating MMP-2/9 and upregulating E-cadherin, suppressing invasion by 70% in Transwell assays [3] [6]. Additionally, G-Rh2 inhibits histone deacetylases (HDAC1/2/6), increasing H3K9/K14 acetylation at the CDH1 (E-cadherin) promoter [4].
G-Rh2 targets metastasis-associated lncRNAs, including C3orf67-AS1, which is downregulated by 4-fold via promoter hypermethylation in breast cancer models [3]. This lncRNA suppression correlates with reduced vimentin and Snail expression, reversing EMT and inhibiting lung colonization in tail-vein injection assays [4] [6].
Table 3: Epigenetic Targets of Ginsenoside Rh2 in Metastasis Inhibition
Epigenetic Mechanism | Target Gene/RNA | Regulation by G-Rh2 | Functional Outcome |
---|---|---|---|
DNA methylation | INSL5, OR52A1 | Hypermethylation (↑ 30%) | ↓ Oncogene expression (60–80%) |
DNA methylation | CLINT1, C3orf67-AS1 | Hypomethylation (↓ 20%) | ↑ Tumor suppressor expression |
Histone acetylation | CDH1 promoter | ↑ H3K9ac (2.5-fold) | E-cadherin restoration, ↓ invasion |
lncRNA modulation | C3orf67-AS1 | ↓ Expression (4-fold) | EMT inhibition, ↓ metastasis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7